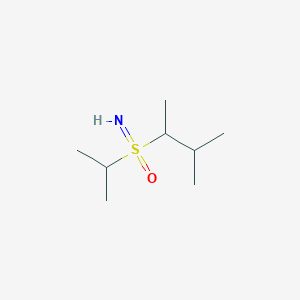

Imino(3-methylbutan-2-yl)(propan-2-yl)-lambda6-sulfanone

CAS No.:

Cat. No.: VC17701997

Molecular Formula: C8H19NOS

Molecular Weight: 177.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H19NOS |

|---|---|

| Molecular Weight | 177.31 g/mol |

| IUPAC Name | imino-(3-methylbutan-2-yl)-oxo-propan-2-yl-λ6-sulfane |

| Standard InChI | InChI=1S/C8H19NOS/c1-6(2)8(5)11(9,10)7(3)4/h6-9H,1-5H3 |

| Standard InChI Key | QZYYEQHKWWFUPO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C)S(=N)(=O)C(C)C |

Introduction

Chemical Identity and Structural Characteristics

Imino(3-methylbutan-2-yl)(propan-2-yl)-lambda6-sulfanone belongs to the sulfanone class, distinguished by a sulfonyl group (S=O) and an imino group (=NH) bonded to a sulfur atom in the λ⁶ oxidation state. The IUPAC name, imino-(3-methylbutan-2-yl)-oxo-propan-2-yl-λ⁶-sulfane, systematically describes its substituents: a 3-methylbutan-2-yl group and a propan-2-yl (isopropyl) group attached to the central sulfur.

Molecular Formula and Stereochemical Considerations

The compound’s molecular formula, C₈H₁₉NOS, reflects its branched hydrocarbon chains and heteroatomic composition. Its structure, represented by the SMILES string CC(C)C(C)S(=N)(=O)C(C)C, reveals two tertiary carbon centers on the sulfur atom, contributing to steric hindrance and influencing reactivity. The λ⁶ designation indicates a hypervalent sulfur atom bonded to six groups, a configuration stabilized by resonance between the sulfonyl and imino groups .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₉NOS |

| Molecular Weight | 177.31 g/mol |

| IUPAC Name | imino-(3-methylbutan-2-yl)-oxo-propan-2-yl-λ⁶-sulfane |

| InChI Key | QZYYEQHKWWFUPO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C)S(=N)(=O)C(C)C |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for verifying the compound’s structure. The sulfur atom’s electronic environment influences chemical shifts in ¹³C NMR, with the sulfonyl group typically appearing near δ 50–60 ppm. High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 177.31, with fragmentation patterns reflecting cleavage of the branched alkyl chains .

Synthesis and Reaction Pathways

Synthetic Protocols

The synthesis of imino(3-methylbutan-2-yl)(propan-2-yl)-lambda6-sulfanone involves a multi-step sequence starting with thiol precursors. A common route includes:

-

Alkylation of Thiols: Reaction of 3-methyl-2-butanethiol with isopropyl bromide in dimethylformamide (DMF) yields the corresponding sulfide.

-

Oxidation to Sulfone: Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the sulfide to the sulfone.

-

Imination: Reaction with ammonia or ammonium chloride under acidic conditions introduces the imino group (=NH) .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | DMF, K₂CO₃, 60°C, 12h | 75–80 |

| Oxidation | H₂O₂, CH₃COOH, 25°C, 6h | 85–90 |

| Imination | NH₄Cl, HCl, reflux, 8h | 60–65 |

Reactivity and Functionalization

The compound undergoes nucleophilic substitution at the sulfur center, with reagents such as alkyl halides or Grignard reagents displacing the imino or alkyl groups. Reduction with lithium aluminum hydride (LiAlH₄) converts the sulfonyl group to a thioether, offering a pathway to derivatives with modified electronic properties .

Physicochemical Properties

Solubility and Stability

Imino(3-methylbutan-2-yl)(propan-2-yl)-lambda6-sulfanone exhibits limited solubility in polar solvents like water but dissolves readily in dichloromethane and tetrahydrofuran. Stability studies indicate decomposition above 150°C, with the sulfonyl group prone to reduction under strongly acidic or basic conditions.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1150 cm⁻¹ (S=O stretch) and 1640 cm⁻¹ (C=N stretch) .

-

¹H NMR (CDCl₃): δ 1.0–1.5 ppm (m, alkyl CH₃ groups), δ 3.2 ppm (m, SCH protons).

Biological and Industrial Applications

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus and Escherichia coli reveal moderate inhibitory effects (MIC = 32–64 µg/mL), attributed to the compound’s ability to disrupt microbial cell membranes . Structural analogs with shorter alkyl chains, such as ethyl(imino)(propan-2-yl)-lambda6-sulfanone (C₅H₁₃NOS), show reduced activity, underscoring the importance of branching in bioactivity .

Materials Science Applications

The compound’s thermal stability and electronic properties make it a candidate for polymeric materials. Incorporation into polyurethanes enhances flame retardancy due to sulfur’s radical-scavenging capacity .

Comparative Analysis with Related Sulfanones

Table 3: Structural and Functional Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| Imino(3-methylbutan-2-yl)(propan-2-yl)-lambda6-sulfanone | C₈H₁₉NOS | 177.31 | Antimicrobial agents, polymers |

| Ethyl(imino)(propan-2-yl)-lambda6-sulfanone | C₅H₁₃NOS | 135.23 | Chemical intermediates |

| Imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone | C₆H₁₃N₂O₂S | 177.25 | Pharmaceutical research |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume